molecular formula C25H21FN2O3 B2689166 N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114649-44-3

N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No. B2689166
CAS RN: 1114649-44-3
M. Wt: 416.452
InChI Key: FULFJVFPQPUFFQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF24 is a curcumin analog that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Quinoline derivatives, including those similar to N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, have been studied for their structural aspects and properties, particularly in forming salt and inclusion compounds. For example, research by Karmakar et al. (2007) on amide-containing isoquinoline derivatives explored their ability to form gels and crystalline solids upon treatment with mineral acids, highlighting the potential for creating materials with tailored physical properties. Additionally, these compounds have been shown to exhibit enhanced fluorescence emission when forming host–guest complexes, suggesting applications in fluorescence-based sensors and bioimaging (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Studies

Pharmacological studies on quinoline derivatives, as indicated by Bhambi et al. (2010), involve the synthesis of novel compounds with potential biological activities. These activities are typically evaluated through a series of biochemical assays to determine their therapeutic potential, particularly as antimicrobial, anti-inflammatory, and anticancer agents. While the specific compound was not studied, this research illustrates the broader context in which similar compounds are evaluated for pharmaceutical applications (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).

Metabolic and Environmental Studies

Research on chloroacetamide herbicides, which share functional groups with the specified compound, provides insights into metabolic pathways and environmental impacts. Coleman et al. (2000) investigated the metabolism of these herbicides in liver microsomes, highlighting the complex interactions between synthetic compounds and biological systems. Such studies are crucial for understanding the potential human health and environmental risks associated with chemical exposure (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Chemical Analysis

The synthesis and characterization of similar quinoline derivatives, as demonstrated by Wenpeng et al. (2014), are fundamental aspects of chemical research, leading to the development of novel compounds with potential applications in various fields, including medicine and materials science. Such research often involves the optimization of synthesis routes and the detailed analysis of compound structures and properties (Wenpeng, Mao, Xie, Zhu, Zhang, Shen, & Sun, 2014).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-2-30-23-11-7-6-10-21(23)28-25(29)16-31-24-15-22(17-8-4-3-5-9-17)27-20-13-12-18(26)14-19(20)24/h3-15H,2,16H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULFJVFPQPUFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

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